molecular formula C13H12Cl2N4S B294268 3-Tert-butyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Tert-butyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B294268
Molekulargewicht: 327.2 g/mol
InChI-Schlüssel: YQFGJWZUIYAJQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is a member of the triazolo-thiadiazole family and has been synthesized using various methods. The purpose of

Wirkmechanismus

The mechanism of action of 3-Tert-butyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes. This inhibition leads to the disruption of normal cellular function, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Tert-butyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. In vitro studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines. Additionally, it has been found to exhibit antibacterial and antiviral activity. In vivo studies have shown that the compound is well-tolerated and exhibits low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the key advantages of 3-Tert-butyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its versatility in laboratory experiments. The compound can be easily synthesized using various methods and can be used in a wide range of applications. Additionally, it exhibits potent activity against various targets, making it a valuable tool for drug discovery and development. However, one of the limitations of the compound is its low solubility, which can limit its use in some applications.

Zukünftige Richtungen

There are numerous future directions for the study of 3-Tert-butyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new drugs for the treatment of cancer, bacterial infections, and viral infections. Additionally, the compound may be studied for its potential use as a catalyst in chemical reactions and as a material for the fabrication of electronic devices. Further studies are needed to fully understand the mechanism of action of the compound and to identify its potential applications in various fields.

Synthesemethoden

The synthesis of 3-Tert-butyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One of the most common methods involves the reaction of 2,5-dichlorophenyl hydrazine with 3-(tert-butyl)-1,2,4-triazole-5-thiol in the presence of a suitable base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of numerous scientific studies due to its potential applications in various fields. One of the key areas of research has been in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit promising activity against cancer cells, bacteria, and viruses. Additionally, it has been studied for its potential use as a catalyst in chemical reactions and as a material for the fabrication of electronic devices.

Eigenschaften

Molekularformel

C13H12Cl2N4S

Molekulargewicht

327.2 g/mol

IUPAC-Name

3-tert-butyl-6-(2,5-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12Cl2N4S/c1-13(2,3)11-16-17-12-19(11)18-10(20-12)8-6-7(14)4-5-9(8)15/h4-6H,1-3H3

InChI-Schlüssel

YQFGJWZUIYAJQU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)Cl)Cl

Kanonische SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.